RH 421

Übersicht

Beschreibung

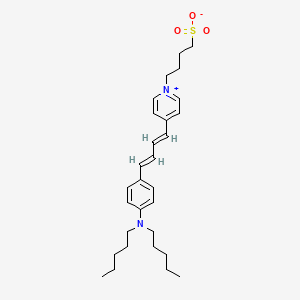

RH 421 is an amphiphilic styryl dye.

Wissenschaftliche Forschungsanwendungen

Protonenbindungs-Studienprobe

RH 421 wird als elektrochromer Styrylfarbstoff verwendet, der als Sonde zur Untersuchung der Protonenbindung an Membranoberflächen dient. Diese Farbstoffe werden als neutrale Moleküle mit einem signifikanten Dipolmoment an der Membran adsorbiert, was zu einem Dipolpotentialsprung an der Grenze der Membran mit der Lösung führt .

Neuron-Tracing-Farbstoff

Als Neuron-Tracing-Farbstoff wird this compound zur Überwachung des Membranpotentials, der synaptischen Aktivität und der Ionenkanalaktivität von Neuronen eingesetzt. Diese Anwendung ist entscheidend für das Verständnis des neuronalen Verhaltens und der neuronalen Funktion .

Synergist für Amphotericin B

This compound wurde als potenzieller Synergist für Amphotericin B vorgeschlagen. Die kombinierte Wirkung des Polyen-Makrolid-Antibiotikums Amphotericin B und des Styrylfarbstoffs this compound in Modelllipidmembranen und in der Hefe Saccharomyces cerevisiae wurde untersucht, was auf verbesserte pharmakologische Eigenschaften für die Entwicklung neuer Medikamente hindeutet .

Wirkmechanismus

Target of Action

RH 421, also known as “4-[4-[(1E,3E)-4-[4-(dipentylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]butane-1-sulfonate” or “M85M46IKC9”, is primarily targeted towards β-galactosidase and membrane potential, synaptic activity, and ion channel activity of neurons . β-galactosidase is an enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides, while the neuronal targets are crucial for the transmission of signals in the nervous system.

Mode of Action

This compound is a voltage-sensitive styryl dye . It can penetrate through lipid bilayers , indicating its lipophilic nature which allows it to interact with its targets within the cell membrane. When combined with the polyene macrolid antibiotic amphotericin B, it leads to an increase in the equilibrium number of open amphotericin channels .

Biochemical Pathways

It has been shown that electrochromic styryl dyes like this compound can be used as probes to study proton binding on the membrane surface . These dyes are adsorbed on the membrane as neutral molecules with a significant dipole moment, leading to a dipole potential jump at the boundary of the membrane with the solution .

Pharmacokinetics

It’s known that the fluorescence lifetimes of this compound are longer compared to those of both dyes dissolved in aqueous solution . This suggests that once this compound is bound to its target, it remains there for a longer duration, potentially enhancing its bioavailability.

Result of Action

The primary result of this compound’s action is the modulation of membrane potential and ion channel activity in neurons . This can have significant effects on neuronal signaling and function. Additionally, when used in combination with amphotericin B, this compound increases the number of open amphotericin channels, potentially enhancing the antibiotic’s effectiveness .

Action Environment

The action of this compound is influenced by the environment in which it is present. For instance, the spectral properties of this compound are strongly dependent on their environment . When bound to phospholipid vesicles, this compound has absorption/emission maxima of 467/631 nm, as compared with 498/713 nm in methanol . This suggests that the efficacy and stability of this compound could be influenced by factors such as pH, temperature, and the presence of other molecules.

Biochemische Analyse

Biochemical Properties

The biochemical properties of “RH 421” are largely defined by its interactions with various biomolecules. For instance, it has been shown to interact with Na+/K±ATPase, a crucial enzyme involved in maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane . The interaction of “this compound” with this enzyme helps characterize the cation binding to the intracellular sites .

Cellular Effects

The cellular effects of “this compound” are primarily observed in its interactions with cell membranes. For instance, when “this compound” is added to ergosterol-containing lipid bilayers, it leads to an increase in the equilibrium number of open amphotericin channels . This suggests that “this compound” enhances the antimicrobial effect of amphotericin B, leading to an increase in the zone of growth inhibition of S. cerevisiae strain .

Molecular Mechanism

The molecular mechanism of “this compound” action is closely tied to its interactions with cell membranes and specific enzymes. For instance, it has been shown to interact with Na+/K±ATPase, influencing the enzyme’s conformational transitions . This interaction is associated with changes in the fluorescence of “this compound”, suggesting a potential role in signaling or regulatory processes within the cell .

Metabolic Pathways

The specific metabolic pathways involving “this compound” are not well-defined. Its role as a chromogenic substrate for β-galactosidase suggests involvement in the metabolism of β-galactosides .

Transport and Distribution

The transport and distribution of “this compound” within cells and tissues are likely influenced by its lipophilic nature, which allows it to penetrate lipid bilayers

Subcellular Localization

Its ability to penetrate lipid bilayers suggests that it may localize within the lipid-rich regions of cells

Eigenschaften

IUPAC Name |

4-[4-[(1E,3E)-4-[4-(dipentylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N2O3S/c1-3-5-9-22-31(23-10-6-4-2)29-17-15-27(16-18-29)13-7-8-14-28-19-24-30(25-20-28)21-11-12-26-35(32,33)34/h7-8,13-20,24-25H,3-6,9-12,21-23,26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNCTMHGJQSLOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCCC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCN(CCCCC)C1=CC=C(C=C1)/C=C/C=C/C2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30148141 | |

| Record name | RH 421 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107610-19-5 | |

| Record name | RH 421 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107610195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RH 421 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RH-421 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M85M46IKC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3aR,4S,6aR,8R,9S,9aR,9bR)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2S)-2-methyloxirane-2-carboxylate](/img/structure/B1680521.png)